methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoate ester linked to a pyrrolopyridine moiety through a propylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the pyrrolopyridine core: This can be achieved through a series of cyclization reactions involving pyrrole and pyridine derivatives.
Attachment of the propylcarbamoyl group: This step involves the reaction of the pyrrolopyridine core with a propylamine derivative under appropriate conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the pyrrolopyridine moiety using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate
- Benzoic acid, 4-(1-piperazinyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, methyl ester
Uniqueness
Methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrrolopyridine core with a benzoate ester and a propylcarbamoyl linker distinguishes it from other similar compounds, potentially offering unique interactions with molecular targets and pathways.
Properties
IUPAC Name |
methyl 4-(3-pyrrolo[2,3-b]pyridin-1-ylpropylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-19(24)16-7-5-15(6-8-16)18(23)21-11-3-12-22-13-9-14-4-2-10-20-17(14)22/h2,4-10,13H,3,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYUFJFVFLHRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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